molecular formula C8H17N3O3S B1464312 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one CAS No. 1218244-94-0

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one

Cat. No. B1464312
CAS RN: 1218244-94-0
M. Wt: 235.31 g/mol
InChI Key: GSEWFCMFGVAYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.3 . It is a solid in its physical form .

Scientific Research Applications

Pharmaceutical Research

This compound, also known as BSI-201 , is a small molecule inhibitor that has shown promise in pharmaceutical research. It serves as a high-quality reference standard for accurate results in drug testing, ensuring the reliability and validity of experimental outcomes .

Antiviral Drug Development

The structural similarity of 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one to other triazole compounds suggests potential applications in antiviral drug development. Triazole derivatives have been used in the treatment of various viral infections, including HIV .

Anti-Infective Agents

Given the biological activity of related triazole compounds, this chemical may be explored for its efficacy as an anti-infective agent. Research could focus on its potential to treat infections caused by opportunistic microorganisms .

Chemotherapeutic Research

The compound’s role in cancer research is of significant interest due to the chemopreventive and chemotherapeutic effects observed in sulfur- and nitrogen-containing heterocycles. It could be investigated for its utility in cancer treatment protocols .

Bioconjugation Strategies

The molecule could be used in bioconjugation strategies to create targeted drug delivery systems. By attaching to specific biomolecules, it could enhance the efficacy and specificity of therapeutic agents .

properties

IUPAC Name

2-amino-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-7(9)8(12)10-3-5-11(6-4-10)15(2,13)14/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEWFCMFGVAYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.